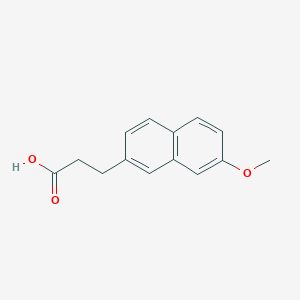
3-(7-Methoxynaphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Methoxynaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group at the 7th position and a propanoic acid group at the 3rd position of the naphthalene ring. This compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, which is widely used for its anti-inflammatory, analgesic, and antipyretic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methoxynaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxynaphthalene.
Friedel-Crafts Acylation: The naphthalene derivative undergoes Friedel-Crafts acylation with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propanoic acid group at the 3rd position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the Friedel-Crafts acylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-Methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(7-hydroxynaphthalen-2-yl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-(7-methoxynaphthalen-2-yl)propanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 3-(7-hydroxynaphthalen-2-yl)propanoic acid.
Reduction: 3-(7-methoxynaphthalen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(7-Methoxynaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Studied as a potential lead compound for the development of new NSAIDs with improved efficacy and reduced side effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(7-Methoxynaphthalen-2-yl)propanoic acid is similar to that of other NSAIDs. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid.
Ketoprofen: (RS)-2-(3-Benzoylphenyl)propanoic acid.
Ibuprofen: (RS)-2-(4-Isobutylphenyl)propanoic acid.
Uniqueness
3-(7-Methoxynaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct pharmacological properties compared to other NSAIDs. Its methoxy group at the 7th position and propanoic acid group at the 3rd position provide a unique structural framework that can be further modified to enhance its biological activity and reduce potential side effects .
Eigenschaften
CAS-Nummer |
5665-25-8 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-(7-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-17-13-6-5-11-4-2-10(3-7-14(15)16)8-12(11)9-13/h2,4-6,8-9H,3,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
AZLPGMNLGTWUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC(=C2)CCC(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



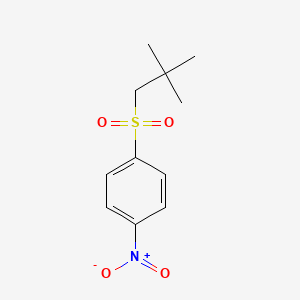


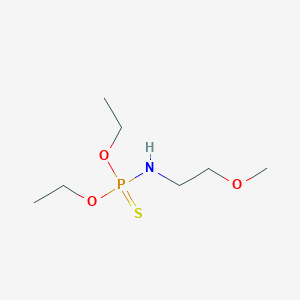
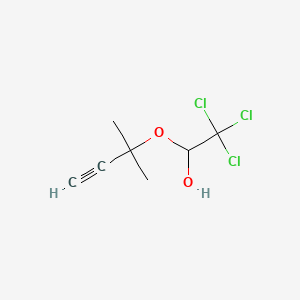
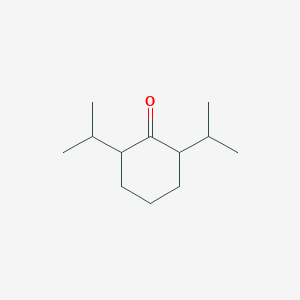

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
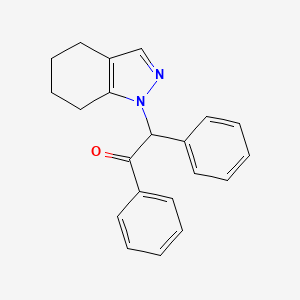
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)

![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
